2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical characteristics.
Mechanism of Action
Target of Action
It’s structurally similar to fluxapyroxad, a fungicide that targets the enzyme succinate dehydrogenase .
Mode of Action
Given its structural similarity to fluxapyroxad, it might inhibit the enzyme succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways .
Biochemical Pathways
If it acts similarly to Fluxapyroxad, it could affect the citric acid cycle and mitochondrial electron transport pathways .
Pharmacokinetics
Fluxapyroxad, a structurally similar compound, is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing .
Result of Action
If it acts similarly to Fluxapyroxad, it could disrupt the citric acid cycle and mitochondrial electron transport pathways, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines. Substitution reactions can lead to various substituted biphenyl derivatives .
Scientific Research Applications
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound used in similar applications.
4-(2,4-Difluorophenyl)-2-fluorobenzoic acid: A related biphenyl derivative with different substitution patterns.
Uniqueness
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. The trifluoromethyl groups enhance its lipophilicity and electron-withdrawing capability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOWEVKUDSZCOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.